3,N-Dimethyl-4-piperazin-1-yl-benzamide
Description
3,N-Dimethyl-4-piperazin-1-yl-benzamide (CAS: 1018269-12-9, molecular formula: C₁₃H₁₉N₃O, molecular weight: 233.31 g/mol) is a benzamide derivative featuring a piperazine ring substituted at the 4-position of the benzamide core. The compound’s structure includes two methyl groups: one at the 3-position of the benzamide and another on the terminal nitrogen of the piperazine ring. This substitution pattern influences its physicochemical properties, such as solubility, lipophilicity, and molecular conformation, which are critical for its biological activity and pharmacokinetic profile .
Properties
IUPAC Name |
N,3-dimethyl-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-9-11(13(17)14-2)3-4-12(10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRRVQENOZIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,N-Dimethyl-4-piperazin-1-yl-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological profiles. The synthesis typically involves the reaction of 4-benzoylchloride with N,N-dimethylpiperazine under basic conditions, resulting in the formation of the desired benzamide derivative.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit various cancer cell lines by targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2. In one study, analogs showed up to 92% inhibition against EGFR at low nanomolar concentrations, suggesting strong potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of experiments, piperazine derivatives demonstrated effective antibacterial and antifungal activities against several strains, indicating a broad spectrum of action. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes .
Neuropharmacological Effects
Piperazine derivatives, including this compound, have been investigated for their neuropharmacological effects. Some studies report that these compounds can penetrate the blood-brain barrier and exhibit affinity for dopamine receptors, particularly D4 receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and depression .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Modifications on the piperazine ring or the benzamide moiety can significantly alter its efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Enhances binding affinity to target receptors |
| Variation in piperazine N-methyl groups | Alters lipophilicity and CNS penetration |
| Introduction of halogens | Can increase antimicrobial potency |
Case Studies
- Antitumor Efficacy : A study involving a series of piperazine derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of specific substitutions on the benzamide moiety for enhanced activity .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds demonstrated significant inhibition zones in disk diffusion assays, suggesting their potential as new antibacterial agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies often reveal key interactions with active sites of enzymes or receptors involved in disease processes:
- Target Proteins : Docking studies have shown favorable interactions with EGFR and D4 dopamine receptors.
- Binding Affinities : Calculated binding affinities suggest that modifications can lead to improved interactions with target proteins.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Research has demonstrated that derivatives of 3,N-Dimethyl-4-piperazin-1-yl-benzamide exhibit promising antitubercular properties. A study synthesized a series of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these compounds, several showed significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for development as new antitubercular agents .
Opioid Receptor Antagonism
Recent studies have identified piperazine derivatives, including those related to this compound, as novel opioid receptor antagonists. These compounds have shown efficacy in blocking kappa-opioid receptors, which may have therapeutic implications for treating depression, anxiety, and addiction . The structure-activity relationship (SAR) studies have highlighted the significance of the piperazine moiety in enhancing receptor binding and selectivity.
Biological Applications
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems. For example, its analogs have been studied as selective ligands for dopamine D3 receptors, revealing their potential in modulating dopaminergic signaling pathways . This could be particularly relevant for developing treatments for neuropsychiatric disorders.
Antimicrobial Properties
In addition to its antitubercular effects, compounds related to this compound have been evaluated for antimicrobial activity. A study found that certain benzamide derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Synthesis and Chemical Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex chemical entities. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis . For instance, it can be utilized in coupling reactions to generate diverse piperazine-containing compounds.
Data Tables
Case Studies
Case Study 1: Antitubercular Agents Development
A recent study focused on synthesizing novel benzamide derivatives aimed at enhancing antitubercular activity. The research involved evaluating the synthesized compounds against Mycobacterium tuberculosis H37Ra and assessing their cytotoxicity on human cells (HEK-293). The findings indicated that several compounds were non-toxic and exhibited potent activity, paving the way for further development into therapeutic agents .
Case Study 2: Opioid Receptor Antagonism
In a behavioral study involving animal models, piperazine derivatives were tested for their ability to block kappa-opioid receptors. The results suggested that these compounds could effectively reduce anxiety-like behaviors in rodents, indicating their potential application in treating anxiety disorders and related conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3,N-Dimethyl-4-piperazin-1-yl-benzamide and selected analogs:
Physicochemical Properties
- Solubility: The methyl groups in this compound likely improve lipophilicity compared to hydroxylated analogs (e.g., 11n, which has a 4-hydroxyphenoxy group and lower logP) .
- Molecular Weight : The target compound’s lower molecular weight (233.31 vs. ~500 for others) may favor oral bioavailability and CNS penetration.
- Stability : Trifluoromethyl-substituted analogs (e.g., compound in ) show enhanced metabolic stability due to the electron-withdrawing CF₃ group .
Key Research Findings
Hydrogen Bonding: N-Methylpiperazine in compound 4a facilitates carbon-hydrogen bonding with key residues, a feature absent in non-methylated analogs .
Chirality : Stereoisomers (e.g., 11n vs. 11p) exhibit distinct biological activities, emphasizing the need for enantiomeric purity in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
